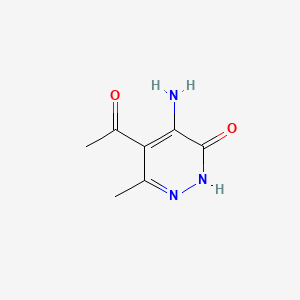
5-Acetyl-4-amino-6-methyl-2H-pyridazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Acetyl-4-amino-6-methyl-2H-pyridazin-3-one is a useful research compound. Its molecular formula is C7H9N3O2 and its molecular weight is 167.168. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-Acetyl-4-amino-6-methyl-2H-pyridazin-3-one is a pyridazinone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The molecular formula of this compound is C8H10N4O, with a molecular weight of 166.19 g/mol. The compound features a pyridazinone ring structure characterized by the following substituents:
- Acetyl group at the 5-position
- Amino group at the 4-position
- Methyl group at the 6-position
The synthesis typically involves condensation reactions between hydrazine derivatives and carbonyl compounds, often utilizing acetic anhydride or other active methylene compounds to achieve high yields through cyclization processes that eliminate water molecules.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antihypertensive Properties
Pyridazinone derivatives, including this compound, have shown potential as antihypertensive agents. Studies have demonstrated significant reductions in mean arterial blood pressure in experimental models, suggesting their utility in treating hypertension .
Immune Modulation
The compound has been identified as an agonist for formyl peptide receptors (FPRs), which are crucial in immune responses. Certain modifications to the pyridazinone structure can induce calcium flux in human neutrophils, highlighting its potential as a therapeutic agent for inflammation and immune modulation.
Antiplatelet Activity
In vitro studies have shown that derivatives of pyridazinones can inhibit platelet aggregation. For instance, 6-(4-(substituted amino)phenyl)-4,5-dihydropyridazinones have exhibited strong inhibitory effects on collagen-induced and ADP-induced aggregation of human platelets, indicating their potential in cardiovascular disease management .
Comparative Biological Activity
The following table summarizes the biological activities of various related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Acetyl at C5, amino at C4, methyl at C6 | FPR agonist activity; antihypertensive |
| 4-Amino-5-(substituted)-pyridazinones | Varies by substitution on the phenyl ring | Antihypertensive effects |
| 6-(substituted phenyl)-pyridazinones | Substituents on the phenyl ring | Antihypertensive properties |
| Pyrimidine derivatives | Generally lacks nitrogen at positions related to pyridazine | Various biological activities |
Case Studies and Research Findings
- Antihypertensive Effects : A study conducted on various pyridazinone derivatives demonstrated that specific structural modifications significantly enhanced antihypertensive effects compared to traditional agents like dihydralazine .
- Platelet Aggregation Inhibition : Research indicated that certain pyridazinone derivatives inhibited platelet aggregation effectively, with some compounds showing up to 40 times more potency than existing treatments for cardiovascular conditions .
- Immune Response Modulation : Molecular docking studies revealed that modifications to the amino group can enhance binding affinity to FPRs, potentially leading to improved therapeutic agents for inflammatory diseases.
特性
IUPAC Name |
4-acetyl-5-amino-3-methyl-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-3-5(4(2)11)6(8)7(12)10-9-3/h1-2H3,(H2,8,9)(H,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYBIMOVPQNHKJH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)C(=C1C(=O)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30700268 |
Source


|
| Record name | 5-Acetyl-4-amino-6-methylpyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30700268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17335-04-5 |
Source


|
| Record name | 5-Acetyl-4-amino-6-methylpyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30700268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














